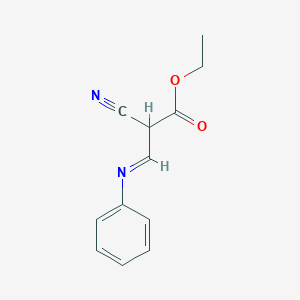

Ethyl(3e)-2-cyano-3-(phenylimino)propanoate

Description

These compounds are critical intermediates in organic synthesis, particularly for bioactive molecules like 2-propenoylamides and 2-propenoates . Their reactivity and applications depend on electronic and steric effects introduced by substituents on the phenyl ring.

Properties

CAS No. |

6623-51-4 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 2-cyano-3-phenyliminopropanoate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)9-14-11-6-4-3-5-7-11/h3-7,9-10H,2H2,1H3 |

InChI Key |

JNETWBWHRKUXBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C=NC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Condensation of Ethyl Cyanoacetate with Benzophenone Derivatives

One reported method involves the condensation of ethyl cyanoacetate with benzophenone or its derivatives in the presence of a base catalyst. This method, although described for ethyl 2-cyano-3,3-diphenylacrylate, shares mechanistic similarities with the synthesis of Ethyl(3E)-2-cyano-3-(phenylimino)propanoate, especially in forming the cyano and imino functionalities on the propanoate skeleton.

Process Summary:

- Solvent: Cyclohexane

- Catalyst: Sodium bicarbonate (base)

- Temperature: 102-104 °C

- Reaction Time: 16-18 hours

- Procedure: Benzophenone is dissolved in cyclohexane, heated, then sodium bicarbonate is added as a catalyst. Ethyl cyanoacetate is added dropwise to the reactor. Water formed during the reaction is removed continuously to drive the reaction forward.

- Outcome: High yield of the target acrylate derivative with improved cost efficiency and reduced raw material waste.

- Simple process control

- High product yield

- Reduced production cost

- Specific to diphenyl derivatives; direct application to phenylimino analogs requires adaptation.

Reference: Patent CN104672107A (2013)

Reaction of Ethyl Cyanoacetate with Imidates in Basic Medium

Another synthetic route involves the reaction of ethyl cyanoacetate with imidates or their derivatives under basic conditions, which facilitates the formation of the imino group linked to the phenyl ring.

- The reaction proceeds via nucleophilic attack of ethyl cyanoacetate on the imidate.

- The product geometry is typically the (Z)-isomer, but conditions can be adjusted to favor the (E)-isomer.

- The method allows for substitution on the phenyl ring or alkyl variation, providing versatility.

Ethyl cyanoacetate + N-ethoxycarbonyl imidate → this compound (or analogs)

- High selectivity for the imino compound

- Applicable to various phenyl or alkyl substitutions

Reference: Academia.edu research article (2013)

Reference: Patent CN104926717A (2015)

Comparative Data Table of Preparation Methods

| Method | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Condensation with benzophenone | Ethyl cyanoacetate + benzophenone | Sodium bicarbonate | Cyclohexane | 102-104 | 16-18 | High (exact % not specified) | Not specified | Water removal critical |

| Reaction with imidates | Ethyl cyanoacetate + N-ethoxycarbonyl imidate | Basic medium | Not specified | Room temp to reflux | Not specified | Moderate to high | Not specified | Geometric isomer control |

| Catalytic hydroamination | Ethyl acrylate + aniline derivatives | Triflic acid | Anhydrous ethanol | 120-160 | 16-20 | 80-85 (for pyridinyl analog) | 99 (HPLC) | Nitrogen atmosphere, recrystallization |

Full Research Findings and Notes

The condensation method with benzophenone derivatives emphasizes the importance of controlled temperature and catalyst amount to maximize yield and minimize waste. Continuous removal of water formed during the reaction shifts equilibrium favorably.

The imidate-based synthesis offers flexibility in substituent variation, allowing tailored synthesis of phenylimino derivatives with potential pharmaceutical applications. The stereochemistry of the product can be influenced by reaction conditions.

The catalytic hydroamination method using triflic acid is notable for its high purity and yield, mild reaction conditions, and environmentally friendly profile. The use of nitrogen atmosphere prevents oxidation, and the recrystallization steps ensure product purity.

Across all methods, solvent choice, catalyst concentration, reaction temperature, and time are critical parameters that influence the efficiency and selectivity of the synthesis.

Industrial applicability favors methods that use inexpensive raw materials, simple operation, and produce high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl(3e)-2-cyano-3-(phenylimino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl(3e)-2-cyano-3-(phenylimino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(3e)-2-cyano-3-(phenylimino)propanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Donating Groups (e.g., 4-methoxy): The methoxy group in Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate enhances electron density on the aryl ring, stabilizing intermediates in nucleophilic reactions. This compound exhibits a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), favoring planar molecular packing via C–H···π interactions .

- Electron-Withdrawing Groups (e.g., 3-CF₃): The trifluoromethyl group in Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate increases electrophilicity at the α,β-unsaturated ester, making it reactive toward Michael additions. Its lipophilicity may improve membrane permeability in bioactive molecules .

- N-Linked Substituents (e.g., phenylamino): Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate introduces a hydrogen-bonding site, enabling participation in supramolecular assemblies or enzyme binding .

Comparative Reactivity and Stability

- Thermal Stability : Methoxy-substituted analogs demonstrate higher thermal stability due to resonance stabilization, whereas nitro or CF₃ derivatives may decompose under harsh conditions due to electron-deficient aryl rings.

- Reactivity : The trifluoromethyl analog’s electron-deficient aryl ring accelerates reactions with nucleophiles, while the methoxy derivative’s electron-rich ring favors electrophilic substitutions.

Research Findings and Contradictions

- Crystallographic Insights : The methoxy derivative’s syn-periplanar conformation is critical for its role in crystal packing, as shown by C–H···Cg interactions along the c-axis .

- Contradictions: references ethyl 3-(methylthio)propanoate as an aroma compound, but this is structurally distinct from cyanoacrylate esters and unrelated to the discussed compounds .

Q & A

Q. What are the common synthetic routes for Ethyl(3E)-2-cyano-3-(phenylimino)propanoate, and what solvent systems are optimal for its purification?

The compound is synthesized via condensation of cyanoacetate derivatives with phenylimino precursors. A benzene:ethyl acetate (4:1) solvent system is effective for purification by column chromatography, yielding 88–90% purity . Alternative methods include cyclization reactions using ethyl 3-aminobenzamido propanoate derivatives with substituted acetic acids under reflux .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at 2212 cm⁻¹, ester C=O at 1660 cm⁻¹) .

- ¹H NMR : Confirms substituent environments (e.g., aromatic protons at δ 6.96–8.01 ppm, ethyl CH₂ at δ 4.33–4.38 ppm) .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for analogous (E)-ethyl cyanoacrylate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies between theoretical and observed data (e.g., unexpected splitting in NMR or IR band shifts) require:

- Complementary Techniques : Use mass spectrometry to confirm molecular weight and X-ray crystallography to validate spatial arrangements .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify conformational isomers or tautomeric forms .

Q. What strategies optimize reaction yields in the synthesis of substituted phenylimino derivatives?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient phenylimino precursors .

- Catalytic Additives : Ammonium acetate accelerates condensation by stabilizing intermediates, as shown in analogous cyanoacrylate syntheses .

- Temperature Control : Reflux conditions (80–100°C) improve cyclization efficiency while minimizing side reactions .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions involving this compound?

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing substituents (e.g., -NO₂) direct cyclization to the α-position via resonance stabilization of transition states .

- Steric Hindrance : Ortho-substituents on the phenyl ring disfavor certain pathways, as shown in deuterated kinetic studies .

Q. How can researchers design derivatives of this compound for enhanced antioxidant activity?

- Substituent Engineering : Introduce hydroxyl or methoxy groups at the para position of the phenyl ring, which improve radical scavenging (e.g., 4-hydroxyphenyl derivatives show 2× higher activity than unsubstituted analogs) .

- Assay Selection : Use DPPH and FRAP assays to quantify activity, controlling for solvent polarity and pH .

| Derivative | IC₅₀ (DPPH Assay) | FRAP Activity (µM Fe²⁺/g) |

|---|---|---|

| 4-Hydroxyphenyl | 12.5 µM | 450 |

| 4-Methoxyphenyl | 18.7 µM | 320 |

Q. What experimental controls are essential when evaluating anti-inflammatory activity in cell-based assays?

- Negative Controls : Use untreated cells and vehicle-only (e.g., DMSO) samples to rule out solvent toxicity .

- Positive Controls : Include known inhibitors (e.g., dexamethasone for IL-6 suppression) to validate assay sensitivity .

- Dose-Response Curves : Test concentrations from 1–100 µM to identify non-cytotoxic, bioactive ranges .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.